molecular formula C19H20BrNO4 B3583611 propan-2-yl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate

propan-2-yl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate

Cat. No.: B3583611
M. Wt: 406.3 g/mol
InChI Key: BLPRUHCCCOKNIQ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate is an organic compound with a complex structure, featuring a benzoate ester linked to a brominated phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate typically involves multiple steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst to form 2-bromo-4-methylphenol.

    Esterification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base to form 2-(2-bromo-4-methylphenoxy)acetic acid.

    Amidation: The acetic acid derivative is then coupled with 4-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: Finally, the resulting compound is esterified with isopropanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules, potentially leading to the development of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-aminobenzoate: Similar ester structure but lacks the brominated phenoxy group.

    2-(2-bromo-4-methylphenoxy)acetic acid: Contains the brominated phenoxy group but lacks the ester and amide functionalities.

Uniqueness

Propan-2-yl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate is unique due to its combination of a brominated phenoxy group, an amide linkage, and an ester functionality. This combination provides a distinct set of chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

propan-2-yl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-12(2)25-19(23)14-5-7-15(8-6-14)21-18(22)11-24-17-9-4-13(3)10-16(17)20/h4-10,12H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPRUHCCCOKNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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